Maximin H3
Description
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
ILGPVLGLVGNALGGLIKKI |
Origin of Product |
United States |
Discovery and Isolation of Maximin H3
Identification from Bombina maxima (Giant Fire-Bellied Toad)
Maximin H3 was identified from the skin secretion of Bombina maxima, commonly known as the giant fire-bellied toad. wikipedia.orgbicnirrh.res.inbicnirrh.res.inbicnirrh.res.in This species is native to Eurasia and is known to produce a variety of peptides in its skin for defense. nih.gov Studies on Bombina maxima skin secretions have revealed two main groups of antimicrobial peptides: the maximins (Maximin 1-5) and the maximins H (Maximin H1-H4). wikipedia.orgbicnirrh.res.inebi.ac.uk this compound belongs to the latter group, which are homologous to bombinin H peptides. wikipedia.orgbicnirrh.res.inebi.ac.uk
Methodological Approaches for Peptide Isolation from Skin Secretions
The isolation of peptides like this compound from amphibian skin secretions typically involves several steps. Skin secretions can be collected by stimulating the toad's skin, often through chemical or physical means. researchgate.netmdpi.com The collected secretions, which are complex mixtures, then undergo purification processes. Common methods for isolating peptides from these secretions include chromatographic techniques such as high-performance liquid chromatography (HPLC). mdpi.com These techniques separate peptides based on their physical and chemical properties, such as size, charge, and hydrophobicity. Further characterization often involves techniques like mass spectrometry (MS) and Edman degradation to determine the peptide's molecular weight and amino acid sequence. researchgate.net Molecular cloning techniques, particularly using cDNA libraries constructed from skin glands or skin secretions, have also been crucial in identifying the precursor proteins from which these peptides are derived. capes.gov.brmdpi.comresearchgate.netresearchgate.net This approach allows for the deduction of peptide sequences and provides insights into their biosynthesis.
Initial Characterization and Classification within Maximin Family
This compound was initially characterized as an antimicrobial peptide isolated from Bombina maxima skin secretions. wikipedia.orgbicnirrh.res.inbicnirrh.res.inbicnirrh.res.in It is classified within the maximin H family, which are structurally related to bombinin H peptides. wikipedia.orgbicnirrh.res.inebi.ac.uk The maximin family itself is part of the broader group of antimicrobial peptides found in Bombina maxima. wikipedia.orgbicnirrh.res.inebi.ac.uk Initial research indicated that this compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity. bicnirrh.res.inbicnirrh.res.inuniprot.org The peptide sequences of maximins, including this compound, show variations throughout the molecules, distinguishing them from bombinin-like peptides (BLPs) where sequence variations are less extensive. wikipedia.orgbicnirrh.res.inebi.ac.uk cDNA studies have shown that a single precursor protein can give rise to both a maximin peptide and a maximin H peptide through post-translational processing. researchgate.net
Detailed research findings on this compound include its amino acid sequence and molecular weight. The sequence of this compound has been reported as ILGPVLGLVGNALGGLIKKI-NH2. acs.org Its molecular mass has been determined to be approximately 1,944 Da. uniprot.org
Here is a summary of key characteristics of this compound:
| Characteristic | Value | Source Organism |
| Peptide Sequence | ILGPVLGLVGNALGGLIKKI-NH2 | Bombina maxima |
| Molecular Weight | ~1944 Da | Bombina maxima |
| Activity | Antibacterial (Gram+ve, Gram-ve), Antifungal | Bombina maxima |
| Classification | Maximin H family | Bombina maxima |
Molecular Architecture of Maximin H3
Primary Structural Elucidation
The primary structure of a peptide refers to the linear sequence of its amino acid residues. Maximin H3 is a peptide chain with a specific arrangement of amino acids. While the exact sequence for this compound is not explicitly provided in the search results, related maximins from Bombina maxima have had their primary structures determined. For example, maximin-3 is a 27-residue peptide with the sequence GIGGKILSGLKTALKGAAKELASTYLH. researchgate.net Another peptide, maximin 9, isolated from B. maxima, has a predicted primary structure of GIGRKFLGGVKTTFRCGVKDFASKHLY. nih.gov The determination of these primary structures typically involves techniques such as cDNA sequencing, which reveals the encoded peptide sequence, and potentially direct peptide sequencing or mass spectrometry to confirm the mature peptide sequence. nih.govjst.go.jp
Post-Translational Modifications: Amidation
Post-translational modifications (PTMs) are chemical modifications that occur after a protein or peptide has been synthesized. Amidation is a common PTM in peptides and peptide hormones, where the carboxyl group at the C-terminus is converted into an amide group. protpi.ch This modification can influence a peptide's physicochemical properties, such as increasing hydrophobicity, and can play a role in receptor recognition and signal transduction. protpi.ch Amidation in vivo is often carried out by the enzyme peptidylglycine-α-amidating monooxygenase (PAM), which acts on a C-terminal glycine (B1666218) residue. protpi.ch UniProt entry Q58T68, corresponding to "Maximins 3/H3 type 1" from Bombina maxima, indicates that Maximin-H3 undergoes amidation at residue 144, specified as "Isoleucine amide". uniprot.org This suggests that the C-terminal isoleucine residue in this compound is amidated.
Structural Relationship to Bombinin Peptides
Maximin peptides from Bombina maxima are structurally related to bombinin peptides. wikipedia.orgresearchgate.net Specifically, maximins are categorized into two groups based on their homology: the first group (maximins 1-5) is related to bombinin-like peptides (BLPs), while the second group (maximins H1-H4) is homologous with bombinin H peptides. wikipedia.orgresearchgate.net this compound falls into the second group, sharing homology with bombinin H peptides. wikipedia.orgresearchgate.net Bombinin H peptides, such as bombinin H3 and H4 from Bombina variegata, can contain D-amino acids, specifically D-alloisoleucine or D-leucine, which are introduced by post-translational isomerization. nih.govnii.ac.jp This structural feature influences their activity and stability. nih.govnih.gov While the specific structural similarities between this compound and bombinin H peptides are not detailed in the provided snippets beyond general homology, this relationship suggests shared ancestral origins and potentially conserved structural motifs or functional characteristics within this peptide family from Bombina species.
Biosynthesis and Genetic Regulation of Maximin H3
Precursor Protein Expression and Processing
Maximin H3 is produced from a precursor protein. lipidmaps.org This precursor contains regions that are cleaved to yield the mature, biologically active peptide. lipidmaps.org
Role of Specific Propeptide Cleavage Sites
The precursor protein of this compound includes a propeptide region. lipidmaps.org Processing of the precursor involves cleavage at specific sites within this propeptide to release the mature this compound peptide. lipidmaps.org Available information indicates that cleavage occurs on a pair of basic residues. lipidmaps.org
Gene Structure and Organization
Detailed information regarding the specific gene structure and organization encoding this compound was not found in the consulted literature.
Exon-Intron Arrangement of this compound Encoding Genes
Specific data on the exon-intron arrangement of the gene(s) encoding this compound is not available from the search results.
Tissue-Specific Expression Patterns: Skin Glands
This compound is notably expressed by the skin glands of the Bombina maxima toad. lipidmaps.org This tissue-specific expression is characteristic of many antimicrobial peptides found in amphibians, which are secreted onto the skin surface as a defense mechanism.
Regulatory Elements in Peptide Biosynthesis
Information on the specific regulatory elements that control the biosynthesis of this compound, such as promoter regions, transcription factors, or other genetic regulatory sequences, was not identified in the available search results.
Due to the limited information available in the consulted sources, detailed research findings and comprehensive data tables regarding the biosynthesis and genetic regulation of this compound cannot be provided.
Mechanisms of Biological Action of Maximin H3
Cellular Membrane Interaction Dynamics
The primary mode of action for many antimicrobial peptides, including those in the maximin family, involves the disruption of microbial cell membranes. This interaction is a complex process governed by the peptide's structure and the physicochemical properties of the target membrane.
While specific studies on Maximin H3's interaction with lipid bilayers are limited, the behavior of related maximin peptides, such as Maximin 1 and Maximin 3, provides valuable insights. These peptides are typically cationic and amphipathic, meaning they possess both positively charged and hydrophobic regions. This structure is crucial for their interaction with the negatively charged components of microbial membranes.
The interaction generally begins with an initial electrostatic attraction between the cationic peptide and anionic components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Following this initial binding, the peptide's hydrophobic regions insert into the lipid bilayer. This insertion perturbs the membrane's structure, and several models describe the subsequent disruptive events:
Barrel-Stave Model: In this model, peptides aggregate and insert into the membrane, forming a pore-like structure. The hydrophobic surfaces of the peptides face the lipid tails of the membrane, while the hydrophilic surfaces line the interior of the pore, allowing the passage of water, ions, and other small molecules, which leads to cell death.
Toroidal Pore Model: Similar to the barrel-stave model, peptides induce the formation of a pore. However, in this configuration, the lipid monolayers bend continuously through the pore, such that the pore is lined by both the peptides and the lipid head groups.
Carpet Model: In this scenario, the peptides accumulate on the surface of the membrane, forming a "carpet." Once a threshold concentration is reached, the peptides disrupt the membrane in a detergent-like manner, leading to the formation of micelles and the complete disintegration of the membrane. Studies on Maximin H5 suggest a mechanism akin to the carpet model, where it diminishes the function of the bacterial membrane, causing a collapse. nih.gov
Molecular dynamics simulations of Maximin 1 have shown that it preferentially adopts a position parallel to the membrane surface, establishing both hydrophobic and electrostatic interactions, which is consistent with the initial stages of the carpet or toroidal pore models. researchgate.net
The selectivity of antimicrobial peptides for microbial membranes over host cell membranes is a key feature of their therapeutic potential. This selectivity is largely driven by electrostatic interactions. Bacterial membranes are rich in anionic phospholipids (B1166683), which gives them a net negative charge, facilitating the initial attraction of cationic peptides like those in the maximin family. In contrast, the outer leaflet of eukaryotic cell membranes is typically composed of zwitterionic phospholipids and cholesterol, resulting in a neutral or slightly positive surface charge, which reduces the initial electrostatic attraction.
This charge difference is a primary determinant of membrane selectivity, preventing the peptides from indiscriminately damaging host cells. The amphipathic nature of the peptides also plays a role; the specific balance of charge and hydrophobicity in maximin peptides is likely optimized for interaction with microbial membranes.
Following the initial binding and insertion into the microbial membrane, the formation of pores is a widely accepted mechanism of action for many antimicrobial peptides. For the maximin family, it is hypothesized that they oligomerize within the lipid bilayer to form transmembrane channels. The specific architecture of these pores can vary, as described by the barrel-stave and toroidal pore models.
The formation of these pores leads to a loss of membrane integrity, resulting in the leakage of essential intracellular contents, such as ions (K+), ATP, and even larger molecules like proteins and nucleic acids. This dissipation of ion gradients and loss of vital cellular components ultimately leads to microbial cell death. The minimum inhibitory concentration (MIC) data for this compound against various pathogens indicates its potent antimicrobial activity, which is consistent with a membrane-disrupting mechanism. nih.gov
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Microorganisms
| Microorganism | Strain | MIC (μg/mL) |
|---|---|---|
| Escherichia coli | ATCC 25922 | 20 |
| Staphylococcus aureus | ATCC 2592 | 10 |
| Bacillus pyocyaneus (Pseudomonas aeruginosa) | CMCCB 1010 | 20 |
| Candida albicans | ATCC 2002 | 5 |
Data sourced from MedchemExpress. nih.gov
Non-Membrane Associated Mechanisms
While membrane disruption is considered the primary mechanism of action for many antimicrobial peptides, there is growing evidence that some can translocate across the cell membrane without causing immediate lysis and interact with intracellular targets. frontiersin.orgasm.org For this compound specifically, research into non-membrane associated mechanisms is not yet available. However, based on the activities of other antimicrobial peptides, potential intracellular actions can be hypothesized.
Should this compound be capable of entering the microbial cytoplasm, it could potentially interact with various intracellular components to exert its antimicrobial effect. General mechanisms for other antimicrobial peptides include:
Inhibition of Nucleic Acid Synthesis: Some peptides can bind to DNA and RNA, interfering with replication, transcription, and translation processes. nih.gov
Inhibition of Protein Synthesis: Interaction with ribosomes is another potential mechanism, leading to the cessation of protein production. nih.gov
Inhibition of Cell Wall Synthesis: Some peptides can interfere with the enzymatic machinery responsible for building and maintaining the bacterial cell wall. nih.gov
It is important to emphasize that these are general mechanisms for antimicrobial peptides, and specific studies are required to determine if this compound utilizes any of these intracellular modes of action.
Currently, there is no scientific literature available that details the modulation of specific enzymes or the interference with metabolic pathways by this compound or other members of the maximin family. While some antimicrobial peptides have been shown to inhibit enzymatic activity or disrupt metabolic processes, this area remains uninvestigated for this compound. researchgate.netwikipedia.org Future research may explore whether this compound can act as an enzyme inhibitor or disrupt critical metabolic pathways within microbial cells, which would represent a significant addition to its known mechanisms of biological action.
Spectrum of Biological Activities Non Human Organisms
Broad-Spectrum Antimicrobial Potency
Maximin H3 has demonstrated in vitro antimicrobial potency against a variety of bacterial and fungal strains. medchemexpress.comsemanticscholar.org Its activity has been evaluated against both Gram-positive and Gram-negative bacteria, as well as certain fungal species.
Studies have shown this compound to be effective against Gram-positive bacteria. In vitro testing has determined the minimum inhibitory concentration (MIC) for Staphylococcus aureus ATCC2592 to be 10 μg/ml. medchemexpress.comsemanticscholar.org
| Bacterial Strain | Gram Stain | MIC (μg/ml) |
|---|---|---|
| Staphylococcus aureus ATCC2592 | Positive | 10 |
This compound also exhibits efficacy against Gram-negative bacteria in in vitro assays. The MIC for Escherichia coli ATCC25922 has been reported as 20 μg/ml. medchemexpress.comsemanticscholar.org Additionally, activity against Bacillus pyocyaneus CMCCB1010 has been observed with an MIC of 20 μg/ml. medchemexpress.comsemanticscholar.org
| Bacterial Strain | Gram Stain | MIC (μg/ml) |
|---|---|---|
| Escherichia coli ATCC25922 | Negative | 20 |
| Bacillus pyocyaneus CMCCB1010 | Negative | 20 |
Beyond its antibacterial effects, this compound has demonstrated in vitro activity against certain fungal species. Research indicates efficacy against Candida albicans ATCC2002, with an MIC of 5 μg/ml. medchemexpress.comsemanticscholar.org However, other related maximin peptides (Maximin-3/H3 and Maximin-4/H3) have been reported as not active against A. flavus and P. uticale. [UniProt results from previous turn] Specific in vitro MIC data for this compound against a broader range of fungal strains was not found in the consulted literature.
| Fungal Strain | MIC (μg/ml) |
|---|---|
| Candida albicans ATCC2002 | 5 |
Hemolytic Activity and Its Biological Implications
Hemolytic activity, the ability of a peptide to lyse red blood cells, is an important consideration when evaluating the potential biological impact of antimicrobial peptides. This compound has been reported to exhibit relatively low hemolytic activity. [UniProt results from previous turn] The concentration causing 50% hemolysis (HC50) for this compound has been determined to be 10.29 μM. [DADP results from previous turn] This indicates a degree of selectivity between microbial cells and host red blood cells, a characteristic desirable in defense peptides.
| Activity | HC50 (μM) |
|---|---|
| Hemolytic Activity | 10.29 |
Cytotoxicity Against Non-Human Cell Lines (Excluding Clinical Relevance)
Research into the cytotoxicity of this compound against non-human cell lines, specifically excluding those of clinical relevance, provides further understanding of its interaction with eukaryotic cells. While some studies on related maximins mention cytotoxicity against tumor cell lines [UniProt results from previous turn], specific data on this compound's cytotoxic effects on non-human, non-clinical cell lines was not found within the scope of the conducted literature search.
Structure Activity Relationship Sar of Maximin H3 and Analogs
Impact of Amino Acid Substitutions on Biological Efficacy
The biological efficacy of antimicrobial peptides is highly dependent on their amino acid sequence and composition. While specific detailed studies on the impact of individual amino acid substitutions on the activity of Maximin H3 are not extensively documented in the provided search results, general principles of antimicrobial peptide SAR highlight the significance of factors such as net charge, hydrophobicity, and amphipathicity, which are directly influenced by amino acid composition. mdpi.commdpi.comuq.edu.au
Studies on other antimicrobial peptides demonstrate that single amino acid substitutions can significantly alter their hydrophobicity and biological activities. mdpi.com For instance, replacing a negatively charged amino acid with a positively charged one can dramatically decrease antimicrobial activity against certain bacteria. mdpi.com The introduction of hydrophobic residues can also influence activity. mdpi.com These findings suggest that amino acid substitutions in this compound would likely impact its interaction with microbial membranes and, consequently, its biological efficacy.
Influence of Post-Translational Modifications on Activity Profiles
Post-translational modifications (PTMs) can play a significant role in modulating the activity of peptides. For antimicrobial peptides, common PTMs include amidation, phosphorylation, and glycosylation. researchgate.net While specific PTMs of this compound are not detailed in the provided results beyond its predicted C-terminal amidation pmfst.hr, studies on related maximin peptides, such as maximin H5, indicate that C-terminal amidation can be crucial for antibacterial activity and structural stability. mdpi.comnih.gov This suggests that amidation at the C-terminus of this compound likely contributes to its activity profile. General research on AMPs also indicates that PTMs can influence proteolytic degradation and the spectrum of activity. nih.gov
Conformational Determinants of Membrane Permeabilization
The ability of antimicrobial peptides to permeabilize cell membranes is a key aspect of their mechanism of action. This process is heavily influenced by the peptide's conformation and its interaction with the lipid bilayer. uq.edu.au this compound is known to exhibit strong hemolytic activity, indicating its capacity to interact with and disrupt eukaryotic cell membranes. uniprot.orguniprot.org
While direct studies on the conformational determinants of this compound's membrane permeabilization were not found, research on Maximin 3, a related peptide, provides some insight. Maximin 3 adopts an alpha-helical structure in membrane-mimicking environments, with some flexibility in certain regions. nih.gov This amphipathic alpha-helical conformation is common among membrane-active peptides and is important for their insertion and disruption of lipid bilayers. mdpi.comuq.edu.au The flexibility observed in Maximin 3 is thought to contribute to its lower hemolytic activity compared to this compound. nih.gov It is plausible that this compound also adopts an alpha-helical conformation upon interacting with membranes, and differences in flexibility or the arrangement of hydrophobic and hydrophilic residues within this structure could contribute to its stronger hemolytic activity.
Comparison with Related Maximin Peptides (e.g., Maximin 3, Maximin 9)
This compound is part of a family of maximin peptides from Bombina maxima, including Maximin 3 and Maximin 9. These peptides share some similarities but also exhibit distinct activity profiles.
| Feature | This compound | Maximin 3 | Maximin 9 |
| Length (residues) | 20 | 27 | 27 |
| C-terminus | Amidated pmfst.hr | Amidated nih.gov | Amidated nih.gov |
| Antibacterial | Yes (Gram+ and Gram-) uniprot.orguniprot.orguniprot.org | Yes (Gram+ and Gram-) uniprot.orgbicnirrh.res.in | Yes uniprot.orgpmfst.hr |
| Antifungal (C. albicans) | Yes uniprot.orguniprot.orguniprot.org | Yes uniprot.orgbicnirrh.res.in | Yes uniprot.orgpmfst.hr |
| Hemolytic Activity | Strong uniprot.orguniprot.org | Little uniprot.orgbicnirrh.res.in | Little uniprot.orgpmfst.hr |
| Anti-HIV Activity | Not specified | Significant uniprot.orgbicnirrh.res.inresearchgate.netnih.gov | Not specified |
| Cytotoxicity (Tumor Cells) | Not specified | Significant uniprot.orgbicnirrh.res.in | Not specified |
| Spermicidal Activity | Not specified | High uniprot.orgbicnirrh.res.in | Not specified |
| Sequence | ILGPVLGLVGNALGGLIKKI-NH2 pmfst.hr | GIGRKFLGGVKSAFKKGLKGLAEH-NH2 nih.gov | GIGRKFLGGVKTTFRCGVKDFASKHLY-NH2 nih.gov |
This compound, Maximin 3, and Maximin 9 are all antimicrobial against bacteria and C. albicans. uniprot.orguniprot.orgpmfst.hrbicnirrh.res.inuniprot.org However, a key difference lies in their hemolytic activity; this compound shows strong hemolytic effects, while Maximin 3 and Maximin 9 have little hemolytic activity. uniprot.orguniprot.orgpmfst.hrbicnirrh.res.in Maximin 3 also possesses unique activities not reported for this compound or Maximin 9, including significant cytotoxicity against tumor cells and anti-HIV activity. uniprot.orgbicnirrh.res.inresearchgate.netnih.gov
Methodological Approaches in Maximin H3 Research
Peptide Synthesis and Modification Techniques
The primary method for producing Maximin H3 for research purposes is Solid-Phase Peptide Synthesis (SPPS) . This technique has become the standard for peptide synthesis due to its efficiency and the high purity of the resulting product. The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, typically a resin.
The synthesis process using the widely adopted Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy generally follows these steps:
Resin Preparation: An appropriate resin, such as Rink Amide or Wang resin, is selected. The resin is swelled in a suitable solvent like N,N-dimethylformamide (DMF) to make the reactive sites accessible.
Amino Acid Attachment: The C-terminal amino acid of the this compound sequence is attached to the resin.
Deprotection: The Fmoc protecting group on the α-amino group of the attached amino acid is removed, typically using a solution of piperidine (B6355638) in DMF. This step exposes the amino group for the next coupling reaction.
Coupling: The next Fmoc-protected amino acid in the sequence is activated by a coupling reagent (e.g., HBTU, HOBt) and added to the reaction vessel. This activated amino acid then forms a peptide bond with the free amino group on the resin-bound peptide chain.
Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and byproducts.
Repeat Cycles: The deprotection, coupling, and washing steps are repeated for each amino acid in the this compound sequence until the full peptide is assembled.
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed. This is typically achieved using a cleavage cocktail containing a strong acid, such as trifluoroacetic acid (TFA), along with scavengers to prevent side reactions.
Purification and Analysis: The crude peptide is then purified, most commonly by reverse-phase high-performance liquid chromatography (HPLC). The purity and identity of the final this compound peptide are confirmed using techniques like mass spectrometry (e.g., MALDI-TOF) and analytical HPLC.
Modifications to the this compound peptide can also be introduced during or after synthesis to study structure-activity relationships. These can include labeling with fluorescent dyes for visualization in biological assays or the incorporation of unnatural amino acids to enhance stability or activity.
| Parameter | Description |
| Synthesis Method | Fmoc/tBu Solid-Phase Peptide Synthesis |
| Common Resins | Rink Amide, Wang |
| Coupling Reagents | HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate), HOBt (Hydroxybenzotriazole) |
| Deprotection Agent | Piperidine in DMF |
| Cleavage Cocktail | Trifluoroacetic acid (TFA) with scavengers |
| Purification | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Analysis | Mass Spectrometry, Analytical RP-HPLC |
In Vitro Antimicrobial Susceptibility Assays
To quantify the antimicrobial efficacy of this compound, researchers primarily use broth microdilution assays to determine the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
The general procedure for a broth microdilution assay is as follows:
A series of twofold dilutions of this compound are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in the wells of a 96-well microtiter plate.
Each well is then inoculated with a standardized suspension of the target bacterium.
The plates are incubated under appropriate conditions (e.g., 37°C for 16-20 hours).
Following incubation, the wells are visually inspected for turbidity, which indicates bacterial growth. The MIC is the lowest concentration of this compound in a well with no visible growth.
The results from these assays provide a quantitative measure of the peptide's potency against a range of clinically relevant bacteria.
| Bacterial Strain | MIC (µM) |
| Escherichia coli | 2.8 ± 0.5 researchgate.net |
| Bacillus subtilis | No detectable activity researchgate.net |
| Enterococcus caccae | No detectable activity researchgate.net |
Membrane Interaction Studies
Understanding how this compound interacts with and disrupts bacterial membranes is crucial to elucidating its mechanism of action. Several biophysical techniques are employed for this purpose.
Liposomes, which are artificial vesicles composed of a lipid bilayer, are used as simple models of bacterial membranes. The calcein (B42510) leakage assay is a common method to assess the membrane-disrupting ability of peptides like this compound. nih.gov
In this assay, the fluorescent dye calcein is encapsulated within liposomes at a high concentration, which causes its fluorescence to be self-quenched. nih.gov When this compound is introduced, it can interact with and create pores in the liposome (B1194612) membrane, leading to the leakage of calcein into the surrounding buffer. This dilution of calcein relieves the self-quenching, resulting in a measurable increase in fluorescence. The rate and extent of this fluorescence increase are indicative of the peptide's lytic activity. Dose-response curves from these experiments can reveal the selectivity of the peptide for different lipid compositions, mimicking various types of cell membranes (e.g., bacterial, fungal, mammalian). nih.govnih.gov
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles in a suspension. materials-talks.com In the context of this compound research, DLS is used to study the peptide's effect on the size and aggregation state of liposomes. nih.gov By measuring the Brownian motion of the liposomes, DLS can determine if the addition of this compound causes them to aggregate, fuse, or be disrupted into smaller fragments. nih.govmaterials-talks.com Recordings from these studies can suggest whether the peptide incorporates into the liposomal structure without causing a detergent-like effect, which would lead to the complete dissolution of the vesicles. nih.gov
| Technique | Parameter Measured | Information Gained |
| Calcein Leakage | Increase in fluorescence | Membrane permeabilization and lytic activity |
| Dynamic Light Scattering | Hydrodynamic diameter and size distribution | Peptide-induced aggregation, fusion, or disruption of liposomes |
The Langmuir-Blodgett trough is an instrument used to form and characterize monomolecular films (monolayers) at an air-water interface. mdpi.com Lipid monolayers serve as a simplified, two-dimensional model of a cell membrane. In these experiments, a lipid monolayer is formed on an aqueous subphase, and this compound is injected into the subphase. The ability of the peptide to insert into the lipid monolayer is measured by the change in surface pressure. A significant increase in surface pressure upon peptide injection indicates that the peptide is inserting between the lipid molecules, disrupting the packing of the monolayer. nih.gov This technique provides valuable insights into the peptide's affinity for and ability to penetrate different lipid compositions.
Scanning Electron Microscopy (SEM) is a powerful imaging technique that provides high-resolution, three-dimensional images of the surface of a specimen. In this compound research, SEM is used to directly visualize the morphological changes that occur in bacteria upon treatment with the peptide. idexx.dk
The typical procedure involves:
Incubating bacteria with and without this compound.
Fixing the bacterial cells to preserve their structure.
Dehydrating the samples.
Coating the samples with a thin layer of a conductive material (e.g., gold).
Imaging the samples with the SEM.
SEM images can reveal dramatic changes to the bacterial cell surface, such as the formation of pores, blebs, or complete cell lysis, providing direct visual evidence of the peptide's membrane-disruptive mechanism. idexx.dk
Computational and Molecular Modeling
Computational and molecular modeling techniques are instrumental in elucidating the structural and dynamic aspects of peptide-membrane interactions at an atomic level. These in silico approaches complement experimental data by providing a detailed view of the molecular events that are often difficult to capture through empirical methods alone. In the study of this compound, computational modeling, particularly molecular dynamics simulations, has been pivotal in understanding its mechanism of action and its selectivity towards different membrane compositions.
Molecular Dynamics Simulations of Peptide-Membrane Interactions
Molecular dynamics (MD) simulations have been extensively employed to investigate the interaction of this compound with model biological membranes. These simulations provide insights into the peptide's conformational stability, its orientation and positioning relative to the lipid bilayer, and the specific molecular interactions that govern its membrane-perturbing activities.
Initial structural studies, often a prerequisite for MD simulations, have determined the three-dimensional structure of this compound. Using two-dimensional NMR spectroscopy in a water/2,2,2-trifluoroethanol-d3 mixture, it was found that this compound adopts a distinct amphipathic α-helical conformation from residue Gly1 to Ala22, with the C-terminal tail existing as a coil with helical propensity. nih.govresearchgate.net This amphipathic nature, characterized by a clear segregation of hydrophobic and polar residues, is a key determinant of its interaction with membranes. nih.govresearchgate.net
MD simulations modeling the interaction of this compound with a bacterial membrane-mimicking environment, such as sodium dodecyl sulfate (B86663) (SDS) micelles, have revealed that the peptide largely maintains its α-helical structure upon binding. nih.gov A significant finding from these simulations is the preferential positioning of the peptide parallel to the surface of the micelle. nih.govresearchgate.net This orientation facilitates a number of hydrophobic and electrostatic interactions between the peptide and the micelle. nih.govresearchgate.net Notably, these simulations have also highlighted flexibility in the peptide's helical structure around residues Gly9 and Gly16, a characteristic that is thought to be responsible for the peptide's low hemolytic activity. nih.govresearchgate.net
Further all-atom MD simulations have explored the interaction of this compound with various lipid bilayer models to understand its membrane specificity. nih.gov These simulations have corroborated the selective nature of the peptide's interaction with different membrane compositions. nih.gov By analyzing the initial stages of the interaction, these computational models have provided a molecular basis for the experimentally observed selectivity of this compound. nih.gov
To quantify the energetic aspects of these interactions, molecular mechanics Poisson-Boltzmann surface area (MM-PBSA) calculations have been performed. nih.gov This method has revealed a specific electrostatic interaction fingerprint for this compound with each of the different membrane models tested. nih.gov Furthermore, transmembrane MD simulations have shed light on the differential manner in which this compound modifies the properties of various lipid bilayers. nih.gov The insights generated from these in silico approaches have been instrumental in accounting for the differences observed in the peptide's activity and selectivity in experimental assays. nih.gov
The table below summarizes key findings from molecular dynamics simulations of this compound.
| Simulation Environment | Key Structural Features of this compound | Orientation and Position | Key Interactions |
| Sodium Dodecyl Sulfate (SDS) Micelles | Maintained α-helical conformation with flexibility around Gly9 and Gly16. nih.govresearchgate.net | Parallel to the micellar surface. nih.govresearchgate.net | Hydrophobic and electrostatic. nih.govresearchgate.net |
| Various Lipid Bilayer Models | - | - | Specific electrostatic interaction fingerprint for each membrane model. nih.gov |
Evolutionary and Diversification Insights of Maximin Peptides
Genetic Diversification Mechanisms
The considerable variety of antimicrobial peptides in species like Bombina maxima points to active genetic mechanisms driving their diversification activemotif.comnih.gov. Research into the molecular evolution of these peptides suggests several key processes are at play, including positive selection, hypermutation, domain swapping, and gene conversion activemotif.com. While mechanisms like alternative splicing and somatic recombination appear less likely to contribute significantly to the diversity of maximins and maximin Hs, other genetic events play a more prominent role activemotif.com.
Evidence of Gene Conversion and Domain Shuffling
Beyond point mutations driven by positive selection, genetic recombination mechanisms such as gene conversion and domain shuffling are also implicated in the diversification of Maximin peptides activemotif.com. Studies examining the gene trees based on different domain regions within maximin and maximin H genes suggest that these events may have occurred frequently activemotif.com. Gene conversion involves the non-reciprocal transfer of genetic information between homologous DNA sequences, while domain shuffling refers to the rearrangement or recombination of genetic segments that encode discrete protein domains. These processes can create novel combinations of genetic material, leading to new peptide sequences with potentially altered or enhanced antimicrobial properties, thereby contributing significantly to molecular diversity.
Comparative Genomics of Maximin Gene Clusters
Analysis of the genomic organization of maximin genes in Bombina maxima has revealed a shared structural basis, with both maximin and maximin H peptides encoded within the third exon of genes typically composed of three exons activemotif.com. Comparative genomics, the study and comparison of genomes from different organisms, provides insights into evolutionary relationships, gene function, and genomic organization. While the provided information confirms the general gene structure for maximins in Bombina maxima activemotif.com, detailed comparative genomic analyses specifically focused on Maximin gene clusters across different Bombina species or other amphibian lineages were not available in the search results. Such studies could further elucidate the evolutionary history and diversification patterns of these gene families.
Future Research Trajectories and Applications Non Clinical
Elucidation of Full-Length Precursor Processing Pathways
Current research indicates that Maximin H peptides, including Maximin H3, are derived from precursor peptides encoded by cDNA sequences found in Bombina maxima. researchgate.netnih.govacs.org These genes possess a specific structure, typically comprising three exons. researchgate.netnih.gov While the existence of these precursors and some genetic details have been identified, the full-length processing pathways that lead to the mature this compound peptide are not yet completely understood. Future research is needed to comprehensively map the post-translational modifications, proteolytic cleavage events, and cellular machinery involved in the biosynthesis and maturation of this compound from its initial precursor. mdpi.complos.org Understanding these intricate pathways is crucial for potentially optimizing peptide production or modifying the process to yield variants with altered properties. Research into the rapid diversification observed in maximin and maximin H domains, potentially driven by processes like domain shuffling or gene conversion, also falls under this umbrella, seeking to understand how the natural processing machinery handles such genetic variability. researchgate.netnih.gov
Exploration of this compound in Broader Biological Contexts (e.g., other Bombina species, in vivo non-human models)
While Bombina maxima has been a primary source for this compound research, exploring the presence and activity of this compound or closely related variants in other Bombina species, such as B. microdeladigitora, is a relevant future direction. acs.org Comparative studies across different Bombina species could provide insights into the evolutionary pressures shaping these peptides and potential variations in their biological roles or potency. Furthermore, moving beyond in vitro studies, the investigation of this compound in in vivo non-human models is essential to understand its behavior and effects within a complex biological system. Although existing research in non-human models is often discussed in the context of other proteins like B7-H3 for therapeutic development aacrjournals.orgresearchgate.netaacrjournals.org, applying similar approaches to this compound would allow for the assessment of its stability, distribution, potential interactions with host tissues, and antimicrobial efficacy in a living organism. Such studies are critical for evaluating the translational potential of this compound or its derivatives for various non-clinical applications.
Design of Novel Bioactive Peptides Based on this compound Scaffolding
The structure and functional characteristics of this compound can serve as a valuable template or "scaffold" for the design of novel bioactive peptides with potentially enhanced or altered properties. chemrxiv.orgresearchgate.net By understanding the key structural motifs and amino acid residues responsible for this compound's antimicrobial activity and other biological effects, researchers can employ peptide engineering techniques to create synthetic analogs or mimetics. This involves rational design based on structure-activity relationships, as well as potentially utilizing combinatorial approaches and display technologies to generate libraries of peptides based on the this compound scaffold. researchgate.net Research into the co-assembly of peptides with other materials to form functional structures, such as the work with a peptide amphiphile (PA-H3) in hydrogels oup.com, also highlights the potential for using peptide structures as building blocks in novel biomaterials. The goal is to design peptides with improved potency, specificity, stability, or novel functions for various non-clinical applications.
Investigation of Synergistic Effects with Other Antimicrobial Agents
The increasing challenge of antimicrobial resistance has highlighted the importance of combination therapies. nih.gov Investigating the synergistic effects of this compound when combined with other antimicrobial agents, such as conventional antibiotics, other antimicrobial peptides, or naturally derived compounds, represents a significant future research area. Studies on other antimicrobial peptides have demonstrated that combinations can lead to enhanced antibacterial efficiency, a broader spectrum of activity, and potentially mitigate the development of resistance. nih.govfrontiersin.orgjidc.org Research would involve systematically testing combinations of this compound with various agents in vitro to identify synergistic interactions. This could lead to the development of novel strategies for controlling microbial growth in various non-clinical settings, such as in research reagents, material preservation, or decontamination.
Advanced Spectroscopic and Structural Biology Approaches for Mechanistic Clarity
Gaining a comprehensive understanding of how this compound interacts with microbial membranes and exerts its effects requires the application of advanced spectroscopic and structural biology techniques. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD) spectroscopy, X-ray crystallography, and Cryo-Electron Microscopy (Cryo-EM) can provide high-resolution structural information about this compound itself and its interactions with model membranes or target molecules. researchgate.nettum.dewits.ac.za Complementary techniques like single-molecule force spectroscopy and advanced computational simulations, including molecular dynamics, can offer insights into the dynamics of peptide-membrane interactions and the mechanisms of pore formation or membrane disruption. elifesciences.orgelifesciences.orgacs.org Applying these advanced approaches to this compound will be crucial for deciphering its precise mode of action at the molecular level, understanding the factors governing its selectivity, and informing the rational design of improved peptide variants. hamptonresearch.com
Q & A
Q. What is the role of Maximin H3 in experimental design, and how does it improve sampling efficiency?
this compound is a space-filling experimental design method that maximizes the minimum distance between sample points within a multidimensional parameter space. This ensures uniform coverage and minimizes clustering, which is critical for robust surrogate model training (e.g., emulators in climate modeling) . Methodologically, it involves generating a Latin Hypercube Sampling (LHS) design and iteratively optimizing point distances using algorithms like simulated annealing. Researchers should first define parameter bounds, generate an initial LHS, and apply Maximin criteria to refine the design .
Q. How do researchers implement this compound for simulation-based studies?
Implementation involves:
- Defining input parameter ranges and constraints.
- Generating an initial LHS matrix.
- Applying optimization algorithms (e.g., genetic algorithms) to maximize minimum inter-point distances.
- Validating uniformity via metrics like the Audze-Eglais criterion . For example, in coastal flooding studies, this compound was used to select training points for emulators, ensuring coverage of extreme climate scenarios .
Q. What are the key differences between this compound and standard LHS designs?
Standard LHS ensures each parameter is stratified but does not optimize spatial distribution. This compound adds a layer of optimization to maximize the minimal distance between points, reducing the risk of under-sampling critical regions. This is particularly useful for computationally expensive simulations where sample size is limited .
Advanced Research Questions
Q. How can researchers balance computational cost and space-filling efficiency when using this compound for high-dimensional problems?
High-dimensional applications (e.g., >10 parameters) require dimensionality reduction or adaptive sampling. One approach is to combine this compound with sensitivity analysis to prioritize influential parameters, thereby reducing the effective dimensionality. Alternatively, sequential design strategies can iteratively refine the sampling focus based on preliminary results .
Q. What statistical methods validate the effectiveness of this compound designs in mitigating bias?
Validation includes:
- Comparing the variance of model predictions across multiple this compound-generated datasets.
- Applying ANOVA to test for uniformity in parameter coverage.
- Cross-validating surrogate models (e.g., Gaussian processes) trained on this compound samples against holdout data . For example, a 2019 climate study used cross-validation RMSE to confirm that this compound-trained emulators outperformed random sampling .
Q. How do contradictions in data from this compound designs inform model refinement?
Discrepancies between model predictions and observed data often highlight undersampled regions or oversights in parameter interactions. Researchers should:
- Perform residual analysis to identify systematic errors.
- Augment the design with additional points in problematic regions (adaptive sampling).
- Reassess parameter boundaries or interactions, as seen in optimization studies where initial this compound designs were iteratively adjusted to capture nonlinear effects .
Q. What are the trade-offs between this compound and other optimal designs (e.g., Sobol sequences or D-optimality)?
Q. How can this compound be integrated with qualitative data collection methods in mixed-methods research?
In studies requiring both simulation and fieldwork (e.g., environmental policy), this compound can guide quantitative data sampling, while qualitative methods (e.g., interviews) explore contextual factors. For instance, a climate adaptation study used this compound to model flooding risks and supplemented results with stakeholder interviews to assess socio-political barriers .
Methodological Guidelines
- Data Reporting : Follow journal standards (e.g., Beilstein Journal of Organic Chemistry) to include raw data in appendices and processed data in the main text .
- Ethical Design : Document parameter constraints and optimization steps to ensure reproducibility .
- Software Tools : Use R packages like
lhsor Python libraries (e.g.,pyDOE) for this compound implementation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
